4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a fluorobenzoyl group, a methyl group, and a diazaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as an N-benzylacrylamide derivative. This step often requires a catalyst, such as copper, and specific reaction conditions to promote the cyclization.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Functional Group Modifications: Additional functional group modifications, such as methylation and carboxylation, can be carried out using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with biological activity.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target protein, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but lacks the methyl group.
8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Contains a benzyl group instead of a methyl group.
Uniqueness
4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of both the fluorobenzoyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to linear or monocyclic compounds.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSFFHFTVNPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.